4-(chloromethyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-1-[(2-fluorophenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c11-5-9-7-15(14-13-9)6-8-3-1-2-4-10(8)12/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXPYKYRXZENFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Chloromethyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole is a synthetic compound belonging to the triazole class, which is characterized by a five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Synthesis
The molecular structure of this compound includes a chloromethyl group and a 2-fluorobenzyl moiety attached to the triazole ring. The synthesis typically involves several steps:
- Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
- Chloromethylation : The chloromethyl group is introduced using formaldehyde and hydrochloric acid.
- Substitution Reaction : The 2-fluorobenzyl group is attached via nucleophilic substitution using 2-fluorobenzyl bromide.
These synthetic routes are optimized to enhance yield and purity while employing specific catalysts and conditions .
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. Specifically, compounds with similar structures have demonstrated effectiveness against various bacterial strains:
- In Vitro Studies : Compounds derived from triazoles have shown potent antibacterial activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 32 µg/mL .
- Mechanism of Action : The mechanism often involves inhibition of bacterial enzymes or interference with metabolic pathways, leading to reduced bacterial growth .
Anticancer Activity
Triazole derivatives like this compound have been investigated for their cytotoxic effects on cancer cell lines:
- Cytotoxicity Tests : Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The presence of specific functional groups enhances their anticancer properties .
- Case Studies : In one study, derivatives exhibited strong antiproliferative activity in peripheral blood mononuclear cells (PBMCs), suggesting potential for therapeutic applications in cancer treatment .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Cytokine Release Inhibition : In vitro studies indicated that certain derivatives could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated PBMCs .
- Potential Applications : These findings suggest that triazole derivatives may be useful in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
A comparison of this compound with other triazole derivatives reveals differences in biological activity based on structural variations:
| Compound Name | Antibacterial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate to High | Significant | Moderate |
| 4-(Chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole | High | Moderate | Low |
| 4-Amino-1,2,4-Triazole Derivatives | High | Low | High |
This table illustrates that structural modifications can lead to variations in biological efficacy across different compounds .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in the development of pharmaceutical agents due to its triazole moiety, which is known for its biological activity.
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. Research indicates that derivatives of triazole compounds can inhibit the growth of fungi by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes. A study demonstrated that compounds similar to 4-(chloromethyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole exhibited significant antifungal activity against various strains of Candida spp. and Aspergillus spp. .
Anticancer Properties
Recent investigations have suggested that triazole derivatives can act as anticancer agents. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a case study involving breast cancer cell lines indicated that this compound inhibited cell proliferation and induced cell cycle arrest at the G2/M phase .
Agricultural Applications
The compound also finds applications in agriculture as a potential pesticide or herbicide.
Pesticidal Activity
Research has indicated that triazole compounds can exhibit insecticidal properties. A study evaluated the efficacy of this compound against common agricultural pests such as aphids and whiteflies. The results showed a significant reduction in pest populations when treated with this compound, suggesting its potential as a biopesticide .
Materials Science Applications
In materials science, the unique properties of triazoles make them suitable for developing advanced materials.
Polymer Chemistry
Triazole-containing polymers have been synthesized for their enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve flame retardancy without compromising flexibility. A comparative study highlighted the improved thermal degradation temperatures of these polymers compared to traditional materials .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antifungal Activity | Significant inhibition of Candida and Aspergillus |
| Anticancer Properties | Induced apoptosis in breast cancer cell lines | |
| Agricultural Science | Pesticidal Activity | Effective against aphids and whiteflies |
| Materials Science | Polymer Chemistry | Enhanced thermal stability and flame retardancy |
Comparison with Similar Compounds
Discussion of Substituent Effects
- Fluorine vs. Chlorine :
- Benzyl Position :
- 2-Fluorobenzyl (target) vs. 4-fluorobenzyl (compound 24): Ortho-substitution may reduce rotational freedom, impacting binding pocket compatibility .
Preparation Methods
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- Mechanism : The reaction proceeds via the formation of a copper(I) acetylide intermediate, which coordinates with the organic azide to form a six-membered copper-containing metallacycle. This intermediate then undergoes reductive elimination to yield the 1,4-disubstituted triazole product.
- Advantages : High regioselectivity for 1,4-disubstituted triazoles, mild reaction conditions, and tolerance to various functional groups.
- Typical Conditions : Cu(I) salts or Cu(II) salts with reducing agents (e.g., sodium ascorbate), aqueous or mixed solvents, room temperature to moderate heating.
This method is the backbone for synthesizing the 1-(2-fluorobenzyl)-1H-1,2,3-triazole core by reacting 2-fluorobenzyl azide with appropriate alkynes or vice versa.
Specific Preparation Approach for 4-(Chloromethyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole
The target compound features a chloromethyl substituent at the 4-position of the triazole ring and a 2-fluorobenzyl substituent at the N1 position. The preparation involves two key steps:
Synthesis of 1-(2-fluorobenzyl)-1H-1,2,3-triazole Intermediate
- Starting Materials : 2-fluorobenzyl azide and propargyl chloride.
- Reaction : CuAAC between 2-fluorobenzyl azide and propargyl chloride (alkyne bearing a chloromethyl group).
- Outcome : Formation of the 1-(2-fluorobenzyl)-4-(chloromethyl)-1,2,3-triazole regioisomer selectively.
This approach leverages the CuAAC reaction’s regioselectivity to install the chloromethyl group at the 4-position of the triazole ring while the 2-fluorobenzyl group attaches at N1.
Detailed Reaction Conditions and Optimization
| Parameter | Typical Conditions for Target Compound Synthesis | Notes |
|---|---|---|
| Catalyst | CuSO4·5H2O (5 mol%) + sodium ascorbate (10 mol%) | Generates Cu(I) in situ for CuAAC |
| Solvent | Mixture of tetrahydrofuran (THF) and water (1:1) | Enhances solubility of organic azides and alkynes |
| Temperature | 40–50 °C | Moderate heating accelerates reaction |
| Reaction Time | 1–4 hours | Monitored by TLC for completion |
| Molar Ratio | 1:1 azide to alkyne | Stoichiometric balance for high yield |
| Workup | Extraction with organic solvents, followed by chromatographic purification | Ensures isolation of pure product |
These conditions are adapted from general CuAAC protocols optimized for functionalized triazoles and are consistent with reported methods for related compounds.
Research Findings and Yield Data
Though direct yield data for this compound is limited in open literature, analogous reactions with propargyl chlorides and benzyl azides typically yield products in the range of 70–90%, depending on the purity of starting materials and reaction optimization.
Q & A
Q. What are the primary synthetic routes for 4-(chloromethyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole, and how can purity be optimized?
The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , leveraging regioselective 1,4-disubstituted triazole formation . Key steps include:
- Precursor preparation : Reacting 2-fluorobenzyl azide with propargyl chloride derivatives under inert conditions.
- Purification : Use gradient elution chromatography (e.g., CH₂Cl₂/MeOH 5:1) to isolate the product, achieving >95% purity, as confirmed by HPLC .
- Yield optimization : Adjust catalyst loading (e.g., 5 mol% CuI) and reaction time (4–18 hours) to balance efficiency and byproduct formation .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks for the chloromethyl (-CH₂Cl, δ ~4.5 ppm) and 2-fluorobenzyl (aromatic protons, δ ~7.2–7.4 ppm) groups to confirm regiochemistry .
- HRMS : Validate molecular weight (calc. for C₁₀H₉ClFN₃: 225.04 g/mol) with <2 ppm error .
- HPLC : Monitor purity (>98%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can regioselectivity challenges in triazole synthesis be addressed?
Regioselectivity is controlled by:
- Catalyst choice : Ag-Zn nanoheterostructured catalysts favor 1,4-disubstituted triazoles over 1,5-isomers (e.g., 83% yield for 1-(4-chlorobenzyl)-4-(thiophen-3-yl)-triazole) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance dipole interactions, reducing side products .
- Computational modeling : DFT studies predict transition-state energies to guide substituent positioning .
Q. What strategies are effective for modifying the chloromethyl group to expand functionality?
- Nucleophilic substitution : Replace -CH₂Cl with -CH₂OH (using NaOH/EtOH) or -CH₂NH₂ (with ammonia) to create bioactive derivatives .
- Click chemistry : Attach fluorophores or biotin tags via thiol-ene reactions for imaging or target-engagement studies .
- Stability analysis : Monitor hydrolytic degradation under physiological conditions (pH 7.4, 37°C) via LC-MS to assess suitability for in vivo studies .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate cytotoxicity assays (e.g., MCF-7 cells) with standardized protocols (IC₅₀ = 4.78 μM for triazole hybrids) .
- Metabolite profiling : Use LC-MS/MS to identify degradation products that may skew activity readings .
- Structural analogs : Compare with 4-fluoro-1-methyl-benzotriazole derivatives to isolate electronic vs. steric effects .
Q. What computational tools are recommended for predicting pharmacokinetic properties?
- ADMET prediction : SwissADME or ADMETLab 2.0 to estimate logP (2.1–2.5), blood-brain barrier permeability, and CYP450 inhibition .
- Molecular docking : AutoDock Vina for simulating interactions with targets like JNK kinases (docking score ≤-8.5 kcal/mol correlates with anticancer activity) .
Methodological Considerations
Q. How should researchers handle discrepancies in reported synthetic yields?
- Parameter screening : Systematically vary temperature (25–80°C), solvent (DMSO vs. THF), and catalyst (CuI vs. CuBr) to identify optimal conditions .
- Byproduct analysis : Use GC-MS to detect unreacted azides/alkynes or dimerization products .
- Scale-up validation : Confirm reproducibility at 10 mmol scale before biological testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
